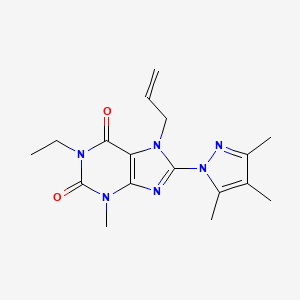![molecular formula C23H25N3O4S B4670659 2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-1-naphthylacetamide](/img/structure/B4670659.png)
2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-1-naphthylacetamide
Übersicht
Beschreibung
2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-1-naphthylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is commonly referred to as "MNPA" and is known to have a wide range of biochemical and physiological effects.
Wirkmechanismus
MNPA acts as a selective antagonist of the dopamine D2 receptor and serotonin 5-HT1A receptor. This mechanism of action is similar to that of atypical antipsychotic drugs such as clozapine. MNPA also has affinity for the alpha-1 adrenergic receptor and the histamine H1 receptor.
Biochemical and Physiological Effects:
MNPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the prefrontal cortex and striatum, which may contribute to its antipsychotic and antidepressant effects. MNPA has also been shown to reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
MNPA has several advantages for use in lab experiments. It has high potency and selectivity for its target receptors, making it a useful tool for studying the dopamine and serotonin systems. MNPA is also relatively stable and can be easily synthesized in large quantities. However, MNPA has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on MNPA. One area of interest is the development of MNPA analogs with improved pharmacokinetic properties. Another area of interest is the investigation of MNPA's effects on other neurotransmitter systems, such as the glutamate system. Additionally, MNPA may have potential for the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
Conclusion:
In conclusion, MNPA is a chemical compound with significant potential for scientific research and therapeutic applications. Its selective antagonism of the dopamine D2 receptor and serotonin 5-HT1A receptor make it a valuable tool for studying the dopamine and serotonin systems. MNPA's biochemical and physiological effects suggest that it may have potential for the treatment of pain, inflammation, and psychiatric disorders. Further research on MNPA and its analogs may lead to the development of new treatments for these conditions.
Wissenschaftliche Forschungsanwendungen
MNPA has been extensively studied for its potential therapeutic properties. It has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models. MNPA has also been investigated for its potential use in the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-30-19-9-11-20(12-10-19)31(28,29)26-15-13-25(14-16-26)17-23(27)24-22-8-4-6-18-5-2-3-7-21(18)22/h2-12H,13-17H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHGQYZLBSUVLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[4-(diphenylmethyl)-1-piperazinyl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4670578.png)
![N-(2,6-dimethylphenyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4670588.png)
![N-cyclopropyl-4-methoxy-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4670593.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]hexanamide](/img/structure/B4670599.png)
![5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4670606.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4670618.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)prolinamide](/img/structure/B4670624.png)
![2-(3-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B4670632.png)
![N-(4-chloro-2-fluorophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B4670642.png)
![butyl 4-[(2-pyrazinylcarbonyl)amino]benzoate](/img/structure/B4670646.png)
![ethyl 2-{[(3-ethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4670652.png)
![3-methoxy-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide](/img/structure/B4670654.png)
![N-(4-butylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4670663.png)

